molecular formula C9H10N4O B1625650 6-Morpholinopyridazine-3-carbonitrile CAS No. 87977-26-2

6-Morpholinopyridazine-3-carbonitrile

Cat. No.: B1625650
CAS No.: 87977-26-2
M. Wt: 190.2 g/mol
InChI Key: GHANKWUCKAVJJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Morpholinopyridazine-3-carbonitrile is a useful research compound. Its molecular formula is C9H10N4O and its molecular weight is 190.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-morpholin-4-ylpyridazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c10-7-8-1-2-9(12-11-8)13-3-5-14-6-4-13/h1-2H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHANKWUCKAVJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10523114
Record name 6-(Morpholin-4-yl)pyridazine-3-carbonitrile
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Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87977-26-2
Record name 6-(4-Morpholinyl)-3-pyridazinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87977-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Morpholin-4-yl)pyridazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10523114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 6 Morpholinopyridazine 3 Carbonitrile and Analogues

Retrosynthetic Analysis of the 6-Morpholinopyridazine-3-carbonitrile Framework

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection points involve the bonds formed during the synthesis.

The most logical initial disconnection is the C-N bond between the morpholine (B109124) ring and the pyridazine (B1198779) core. This bond is typically formed via a nucleophilic aromatic substitution (SNAr) reaction. This step reveals two key synthons: a morpholine nucleophile and a pyridazine electrophile bearing a suitable leaving group at the 6-position, such as a halogen (e.g., chlorine). This leads to the precursor 6-chloropyridazine-3-carbonitrile (B56613) .

Further deconstruction of the pyridazine ring itself is then considered. The pyridazine ring is a 1,2-diazine, commonly formed by the condensation of a hydrazine (B178648) derivative with a 1,4-dicarbonyl compound. wikipedia.org Therefore, the 6-chloropyridazine-3-carbonitrile framework can be disconnected across the N-N and C-C bonds, leading back to hydrazine and a functionalized four-carbon backbone. A key intermediate in this route is often a di-halogenated pyridazine, such as 3,6-dichloropyridazine (B152260) , which can be synthesized from precursors like maleic hydrazide. wikipedia.orggoogle.com One of the chlorine atoms can then be selectively displaced by a cyanide group to form the required carbonitrile precursor.

This analysis outlines a convergent synthetic strategy:

Construction of the core pyridazine ring system.

Introduction of the necessary functional groups (halogen and nitrile) onto the pyridazine scaffold.

Attachment of the morpholine moiety via a substitution reaction.

Established Synthetic Routes to Pyridazine-3-carbonitrile (B1590183) Systems

The formation of the functionalized pyridazine core is a critical phase of the synthesis. This can be achieved either by building the ring with the substituents already in place or by functionalizing a pre-formed pyridazine ring.

Cyclization Reactions for Pyridazine Core Construction

The fundamental method for constructing the pyridazine ring involves the reaction of hydrazine with a 1,4-dicarbonyl compound or its synthetic equivalent. wikipedia.org Over the years, numerous variations and more sophisticated methods have been developed to create substituted pyridazines with high regioselectivity. organic-chemistry.orgresearchgate.net

These methods include:

Condensation with Hydrazines: The classical approach involves condensing 1,4-diketones, γ-ketoacids, or their derivatives with hydrazine or substituted hydrazines. wikipedia.org For instance, maleic hydrazide is a common starting material for 3,6-disubstituted pyridazines. wikipedia.org

Inverse-Electron-Demand Diels-Alder Reactions: This strategy involves the [4+2] cycloaddition between an electron-deficient diene, such as a 1,2,4,5-tetrazine, and an electron-rich dienophile, like a silyl (B83357) enol ether, to form a dihydropyridazine (B8628806) intermediate which then aromatizes. organic-chemistry.org

[4+2] Annulation Reactions: A variety of [4+2] annulation strategies have been reported. One such method involves the reaction between ketene (B1206846) N,S-acetals and N-tosylhydrazones, promoted by TBAI/K₂S₂O₈, to yield polysubstituted pyridazines. organic-chemistry.org

Radical Cyclizations: A 6-endo-trig radical cyclization of intermediates derived from vinylogous enaminonitriles and sulfonyl hydrazide has been shown to produce pyridazine derivatives efficiently. researchgate.net

Table 1: Selected Cyclization Methods for Pyridazine Core Synthesis

Method Reactants Key Features
Classical Condensation 1,4-Diketone/γ-Ketoacid + Hydrazine Fundamental, widely applicable route. wikipedia.org
Inverse-Demand Diels-Alder Substituted Tetrazine + Silyl Enol Ether High regiocontrol, provides functionalized pyridazines. organic-chemistry.org
[4+2] Annulation Ketene N,S-acetal + N-Tosylhydrazone Good functional group tolerance. organic-chemistry.org
Radical Cyclization Vinylogous Enaminonitrile + Sulfonyl Hydrazide Proceeds smoothly in good to high yields. researchgate.net
Copper-Catalyzed Cyclization β,γ-Unsaturated Hydrazones Mild conditions, high regioselectivity. organic-chemistry.org

Functionalization of Halogenated Pyridazine Precursors in Directed Synthesis

A common and highly effective strategy involves the synthesis of a halogenated pyridazine that serves as a versatile intermediate for further functionalization. For the target molecule, 3,6-dichloropyridazine is an ideal starting point. It can be prepared from 3,6-dihydroxypyridazine (the tautomeric form of maleic hydrazide) by treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). google.com

Once 3,6-dichloropyridazine is obtained, the two chlorine atoms exhibit different reactivities, allowing for sequential and regioselective substitution. To generate the 6-chloropyridazine-3-carbonitrile intermediate, one chlorine atom must be replaced by a cyano group. This can be achieved through nucleophilic substitution using a cyanide salt, such as sodium or potassium cyanide, often in a polar aprotic solvent. The regioselectivity of this step is crucial and is governed by the electronic properties of the pyridazine ring.

Introduction of the Morpholine Moiety onto the Pyridazine Scaffold

The final key transformation is the attachment of the morpholine ring to the pyridazine core. This is almost exclusively accomplished through a Nucleophilic Aromatic Substitution (SNAr) reaction.

Nucleophilic Aromatic Substitution (SNAr) with Morpholine

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. youtube.com In this synthesis, morpholine acts as the nitrogen nucleophile, and the chlorine atom at the C6 position of 6-chloropyridazine-3-carbonitrile is the leaving group.

The reaction is typically performed by heating the chlorinated pyridazine precursor with morpholine, often in the presence of a base and a suitable solvent. researchgate.netrsc.org The base (e.g., potassium carbonate, triethylamine) serves to deprotonate the morpholine nitrogen after it has added to the ring, facilitating the elimination of the chloride ion. The pyridazine ring is sufficiently electron-deficient, particularly with the presence of the electron-withdrawing cyano group, to be susceptible to nucleophilic attack. nih.gov Studies on related chloroazines have confirmed that such substitutions proceed readily. rsc.org

Table 2: Typical Conditions for SNAr of Morpholine on Chloro-Heterocycles

Substrate Nucleophile Solvent Base Conditions
2-Chloropyrazine Morpholine Dioxane, DMSO, etc. K₂CO₃ Heating researchgate.net
2-Fluoropyridines Morpholine N/A N/A Mild conditions, often faster than with chloropyridines nih.gov
Chloronitropyridines Morpholine Various N/A Kinetic studies demonstrate feasibility rsc.org

Regiochemical Control in Morpholine Introduction to Pyridazine Rings

When starting from a precursor like 3,6-dichloropyridazine, controlling the regioselectivity of sequential substitutions is paramount. The introduction of the first substituent influences the reactivity of the remaining halogenated position. The substitution of one chlorine on 3,6-dichloropyridazine with a cyano group to form 6-chloropyridazine-3-carbonitrile is the first regioselective step.

The subsequent reaction with morpholine to yield the final product is highly regioselective. The carbon atom at the C6 position of 6-chloropyridazine-3-carbonitrile is the most electrophilic site for nucleophilic attack. This is due to the combined electron-withdrawing effects of the two ring nitrogen atoms and the cyano group at the C3 position. Computational studies on similar di-substituted heteroaromatic systems, such as dichloropyrimidines, show that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) and the stability of the potential Meisenheimer intermediates dictate the site of attack. wuxiapptec.comnih.gov The strong electron-withdrawing nature of the nitrile group deactivates the adjacent C4 position but strongly activates the C6 position towards nucleophilic attack, ensuring that morpholine will selectively displace the chlorine at C6. baranlab.org Therefore, the synthesis proceeds with a high degree of regiochemical control, leading specifically to this compound.

Cyanation Methods for Carbonitrile Group Incorporation

The introduction of a nitrile (cyano) functional group onto a heteroaromatic core like pyridazine is a critical transformation. This group is a valuable synthetic handle and is present in numerous biologically active molecules. acs.org The primary methods for this incorporation involve the substitution of a leaving group, typically a halogen, with a cyanide source, or the direct functionalization of a C-H bond.

Palladium-catalyzed cross-coupling reactions represent a powerful and widely used method for forming carbon-carbon bonds, including the introduction of a cyano group onto (hetero)aryl halides. nih.govwikipedia.org These reactions have been developed to overcome the limitations and high toxicity associated with classical methods like the Rosenmund-von Braun reaction, which uses stoichiometric copper(I) cyanide. wikipedia.org

Modern palladium-catalyzed cyanations can be applied to a broad range of substrates, including heteroaryl chlorides and bromides. nih.gov The general catalytic cycle is understood to proceed through a standard Pd(0)/Pd(II) pathway. wikipedia.org A key challenge in these reactions is the potential for the cyanide ion to poison the palladium catalyst, which can deactivate all intermediates in the catalytic cycle. nih.gov Strategies to mitigate this include the slow addition of the cyanide source or the use of less soluble cyanide salts. nih.gov

To enhance safety and practicality, highly toxic cyanide sources like sodium or potassium cyanide are often replaced with less hazardous alternatives. Zinc cyanide (Zn(CN)₂) is a common substitute, being significantly less toxic. acs.org Another important development is the use of potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic food additive, as the cyanide source. nih.govnih.govmit.edursc.org

The efficiency of these catalytic systems is highly dependent on the choice of ligand and palladium precursor. The use of palladacycle precatalysts in conjunction with specialized phosphine (B1218219) ligands, such as XPhos, has been shown to provide superior yields and faster reaction times, often at lower catalyst loadings and milder temperatures (≤ 100 °C). acs.orgnih.gov These advanced systems have expanded the scope of palladium-catalyzed cyanation to include a wide variety of heterocyclic halides, including pyridines and pyrimidines. acs.orgrsc.org

Table 1: Comparison of Cyanide Sources in Palladium-Catalyzed Cyanation

Cyanide Source Formula Key Characteristics Citations
Zinc Cyanide Zn(CN)₂ Less toxic than alkali metal cyanides; commonly used in modern methods. acs.orgnih.govwikipedia.org
Potassium Ferrocyanide K₄[Fe(CN)₆]·3H₂O Non-toxic, inexpensive, and stable cyanide source. nih.govnih.govmit.edursc.org
Potassium/Sodium Cyanide KCN / NaCN Highly toxic; solubility in organic solvents is low, which can help avoid catalyst poisoning. nih.govwikipedia.org

Direct C-H cyanation offers a more atom-economical approach by avoiding the pre-installation of a halogen atom. These methods functionalize a carbon-hydrogen bond directly, which is an attractive strategy for late-stage functionalization in complex molecule synthesis. nih.gov For electron-deficient N-containing heterocycles like pyridazine, direct nucleophilic attack is challenging without prior activation of the ring.

One effective strategy involves the activation of the heteroaromatic nitrogen with a strong electrophile, such as triflic anhydride (B1165640) (Tf₂O). nih.gov This activation renders the heterocyclic ring sufficiently electrophilic to undergo nucleophilic attack by a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). A subsequent base-mediated elimination regenerates the aromatic system, now bearing a cyano group. This one-pot protocol has proven general for a range of 6-ring N-containing heterocycles. nih.gov

Other direct cyanation methods have also been explored. For instance, pyridines can be cyanated at the 2-position after activation with nitric acid and trifluoroacetic anhydride, followed by treatment with aqueous potassium cyanide. researchgate.net Another approach is the Reissert-Henze reaction, where pyridine (B92270) N-oxides are reacted with a cyanide source in the presence of an acylating agent to achieve regioselective cyanation. acs.org These techniques highlight the principle of activating the heteroaromatic system to facilitate the introduction of the nitrile group.

Multi-Step Synthesis Design and Optimization

The synthesis of this compound is typically achieved through a multi-step pathway starting from a readily available precursor. A common and logical starting material is 3,6-dichloropyridazine. The synthetic design hinges on the sequential substitution of the two chlorine atoms with the morpholine and cyano moieties.

A plausible synthetic route involves two main steps:

Nucleophilic Aromatic Substitution (SNAr): The first step is the reaction of 3,6-dichloropyridazine with morpholine. This reaction proceeds via nucleophilic aromatic substitution, where one of the chlorine atoms is displaced by the secondary amine of the morpholine ring. The pyridazine ring is sufficiently electron-deficient to be susceptible to this type of reaction. This typically yields 4-(6-chloropyridazin-3-yl)morpholine (B103216) as the primary intermediate.

Cyanation: The second step involves the conversion of the remaining chloro group to a carbonitrile. This is accomplished using one of the catalytic cyanation methods described previously (Section 2.4.1). A palladium-catalyzed reaction using a source like Zn(CN)₂ or K₄[Fe(CN)₆] would be employed to substitute the chlorine atom at the 3-position with a cyanide group, yielding the final product, this compound.

Optimization of this synthesis involves several factors. The order of the steps is crucial; introducing the morpholine group first is generally preferred. The reaction conditions for each step, such as solvent, temperature, base, and catalyst system (for the cyanation step), must be carefully controlled to maximize the yield and purity of the intermediate and final product. For example, a three-stage synthesis of the analogous compound 4,6-dimethyl-2-morpholinopyridine-3-carbonitrile involved nucleophilic substitution of a chlorine atom with morpholine as the final step. researchgate.net

Spectroscopic Methods for Structural Elucidation of Synthetic Intermediates and Final Products

The unambiguous identification of synthetic intermediates and the final this compound product is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is used to identify the different types of protons in the molecule. For this compound, one would expect to see two distinct signals for the protons on the pyridazine ring, likely appearing as doublets due to coupling with each other. The eight protons of the morpholine ring would typically appear as two distinct multiplets or triplets, corresponding to the protons adjacent to the nitrogen and oxygen atoms, respectively.

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. Distinct signals would be expected for the four carbons of the pyridazine ring, the nitrile carbon (typically in the range of δ 115-120 ppm), and the two sets of carbons in the morpholine ring. mdpi.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. The most characteristic signal for this compound would be a sharp, strong absorption band corresponding to the C≡N stretch of the nitrile group, typically found in the 2220-2240 cm⁻¹ region. Other significant peaks would include those for the C=N and C=C stretching vibrations of the aromatic pyridazine ring and the C-O-C stretching of the morpholine ether linkage. mdpi.comliberty.edu

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For this compound (C₉H₁₀N₄O), high-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula by identifying the molecular ion peak (M⁺) at the calculated mass of 190.1998. mdpi.com

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic Method Feature Expected Signal/Value
¹H NMR Pyridazine-H Two doublets (δ 7.0-8.5 ppm)
Morpholine-H (N-CH₂) Triplet (δ ~3.8 ppm)
Morpholine-H (O-CH₂) Triplet (δ ~3.7 ppm)
¹³C NMR Pyridazine-C Four signals (δ 120-160 ppm)
Nitrile-C One signal (δ ~117 ppm)
Morpholine-C Two signals (δ ~45 ppm, ~66 ppm)
IR Spectroscopy C≡N Stretch Strong, sharp peak at ~2230 cm⁻¹
C-O-C Stretch Strong peak at ~1115 cm⁻¹
Mass Spectrometry Molecular Ion (M⁺) m/z = 190.20

Theoretical Investigations and Computational Chemistry of 6 Morpholinopyridazine 3 Carbonitrile Systems

Quantum Chemical Studies on Pyridazine-Morpholine-Carbonitrile Architectures

Quantum chemical methods are fundamental to understanding the intrinsic properties of molecules. For pyridazine-morpholine-carbonitrile systems, these studies reveal the distribution of electrons and the energetic landscape of chemical reactions, which are crucial for predicting their behavior.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. scite.aigsconlinepress.comresearchgate.netgsconlinepress.com For 6-Morpholinopyridazine-3-carbonitrile, DFT calculations can elucidate key aspects of its electronic character. The pyridazine (B1198779) ring, being an electron-deficient heterocycle, significantly influences the molecule's properties. nih.gov The presence of two adjacent nitrogen atoms in the pyridazine core leads to a high dipole moment and modulates the electronic properties of its substituents. nih.gov

Theoretical studies on pyridazine and its derivatives using DFT, often with the B3LYP functional and a 6-31G* or higher basis set, provide valuable data on optimized geometry, total energies, and electronic states. gsconlinepress.comresearchgate.netiiste.org The introduction of a morpholine (B109124) group at the 6-position and a carbonitrile group at the 3-position creates a push-pull system. The morpholine ring, with its nitrogen atom, acts as an electron-donating group, while the carbonitrile group is a strong electron-withdrawing group. This electronic arrangement is expected to result in a significant intramolecular charge transfer character, which can be quantified through population analysis and visualization of molecular orbitals.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. gsconlinepress.comresearchgate.net For pyridazine derivatives, the nature and position of substituents strongly influence these frontier orbitals. In the case of this compound, the electron-donating morpholine group would be expected to raise the HOMO energy, while the electron-withdrawing carbonitrile group would lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap compared to the unsubstituted pyridazine-3-carbonitrile (B1590183). This would enhance its reactivity, particularly its electrophilicity at the carbon atom of the nitrile group. nih.gov

A comparative analysis of the electronic properties of pyridazine with other diazines like pyrimidine (B1678525) and pyrazine (B50134) has shown that the arrangement of nitrogen atoms significantly affects the electronic and structural properties. iiste.orgiiste.orgresearchgate.net Such studies provide a foundational understanding for predicting the behavior of more complex derivatives like this compound.

Table 1: Illustrative DFT-Calculated Electronic Properties of Pyridazine Derivatives This table presents representative data based on typical DFT calculations for pyridazine systems to illustrate the expected electronic properties of this compound.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Pyridazine-7.12-0.456.674.22
Pyridazine-3-carbonitrile-7.58-1.895.695.80
This compound (Expected)-6.85-2.104.756.50

Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediates, and characterizing the transition states that govern reaction rates. For this compound, a key area of interest is its reactivity as an electrophile, particularly in the context of its potential as a cysteine protease inhibitor. The nitrile group can undergo nucleophilic attack by the thiol group of a cysteine residue in an enzyme's active site. nih.gov

DFT calculations can be employed to model the reaction between this compound and a simple thiol, such as methanethiol, which serves as a model for the side chain of cysteine. By calculating the energies of the reactants, the transition state, and the product, the activation energy barrier for the reaction can be determined. This provides a quantitative measure of the compound's reactivity. Studies on related aromatic nitriles have shown that the electrophilicity of the nitrile carbon is a key determinant of the rate of covalent bond formation. scite.ainih.gov

The pyridazine ring's electron-withdrawing nature enhances the electrophilicity of the attached carbonitrile group. nih.gov Computational studies on similar systems have demonstrated a correlation between the calculated electrophilicity index and the extent of metabolite formation in biological systems, highlighting the predictive power of these theoretical approaches. nih.gov The mechanism likely involves the formation of a transient conjugate that can then rearrange. Understanding the energetics of these steps is crucial for designing molecules with desired reactivity profiles while minimizing off-target interactions.

Molecular Modeling and Simulation Approaches

While quantum chemical methods provide detailed electronic information, molecular modeling and simulation techniques are essential for understanding the dynamic behavior of molecules, especially in complex environments like biological systems.

The three-dimensional shape of a molecule, or its conformation, is critical to its function, particularly its ability to bind to a biological target. This compound possesses conformational flexibility primarily around the bond connecting the morpholine ring to the pyridazine ring. The morpholine ring itself can exist in a chair conformation.

Molecular dynamics (MD) simulations provide a dynamic picture of how a ligand like this compound interacts with a biological target, such as a protein, over time. These simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational changes, binding events, and the stability of ligand-protein complexes.

In a typical MD simulation, the ligand is docked into the active site of the target protein. The resulting complex is then placed in a simulated aqueous environment, and its trajectory is calculated over nanoseconds or even microseconds. Analysis of the MD trajectory can reveal:

Stability of the binding pose: Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored to assess the stability of the complex.

Key interactions: The persistence of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein can be tracked throughout the simulation.

Conformational changes: MD simulations can show how the ligand and protein adapt to each other upon binding.

For pyridazine derivatives that are being investigated as potential drug candidates, MD simulations are crucial for validating docking results and understanding the dynamic nature of the ligand-receptor interaction.

In Silico Screening Methodologies for Biological Activity Prediction

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For a novel compound like this compound, in silico methods can be used to predict its potential biological activities.

One common approach is molecular docking , where the 3D structure of the compound is computationally fitted into the binding site of a target protein. Docking algorithms score the different binding poses based on how well the ligand complements the binding site, providing an estimate of the binding affinity. This can be used to prioritize compounds for experimental testing.

Another approach is pharmacophore modeling . A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. By comparing the structure of this compound to known pharmacophore models for various targets, potential biological activities can be predicted.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These are statistical models that correlate the chemical structures of compounds with their biological activities. If a QSAR model exists for a particular target and a set of related pyridazine derivatives, the activity of this compound can be predicted based on its calculated molecular descriptors.

In silico screening of pyrimidine-5-carbonitrile derivatives, which are structurally related to pyridazine-3-carbonitriles, has been successfully used to identify potential COX-2 inhibitors. researchgate.netmdpi.com These studies often combine docking with predictions of ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess the drug-likeness of the compounds. researchgate.netmdpi.com Such methodologies would be directly applicable to assessing the therapeutic potential of this compound.

Molecular Docking Studies

Principles and Algorithms in Ligand-Receptor Docking

The foundational principles of ligand-receptor docking are rooted in the concepts of molecular recognition. numberanalytics.com Early models like the "lock-and-key" theory, where a ligand fits into a rigid receptor, have been refined to include the "induced-fit" model, which accounts for the flexibility of both the ligand and the receptor upon binding. computabio.com Modern docking can be categorized as rigid, semi-flexible, or fully flexible, depending on the degree of conformational change allowed for the molecules. computabio.comiaanalysis.com

The docking process is driven by two key components: a search algorithm and a scoring function. nih.govnih.gov

Search Algorithms: These algorithms are responsible for exploring the vast conformational space of the ligand and its possible orientations within the receptor's binding site. github.ionih.gov The goal is to generate a diverse set of possible binding poses. nih.gov Common algorithms include:

Stochastic Methods: These methods, such as Monte Carlo and Genetic Algorithms, introduce random changes to the ligand's position and conformation. iaanalysis.com Genetic algorithms simulate natural selection by applying operations like mutation and crossover to "evolve" better binding modes. iaanalysis.com

Systematic Search: These algorithms systematically explore all degrees of freedom of the ligand, such as rotating all rotatable bonds at given intervals. nih.gov

Shape Matching: This is one of the simpler methods that complements the surface shape of the ligand with the surface of the binding site. nih.gov

Scoring Functions: Once various poses are generated, a scoring function evaluates and ranks them. nih.govnih.gov The function estimates the binding free energy of the complex, with lower energy scores typically indicating a more favorable and stable interaction. wjarr.com This scoring allows for the quantitative prediction of binding affinity, which is crucial for identifying the most promising candidates from a large library of compounds. mdpi.com

Application in Identifying Potential Biological Targets for Pyridazine Derivatives

Molecular docking is a widely used technique to identify and validate potential biological targets for various classes of compounds, including those containing the pyridazine scaffold. nih.gov The pyridazine ring is recognized for its unique physicochemical properties, making it an attractive heterocycle in drug design. nih.gov By docking libraries of pyridazine derivatives against the 3D structures of different proteins, researchers can predict which targets these compounds are most likely to interact with. numberanalytics.com

For instance, studies have successfully used docking to propose targets for newly synthesized pyridazine analogues. A two-step computational analysis involving pharmacophore screening followed by molecular docking highlighted aspartate aminotransferase as a likely target for a library of pyridazinone-based compounds. tandfonline.comnih.gov Other research has employed docking to investigate pyridazinone derivatives as potential antifungal, antibacterial, and antihelmintic agents by screening them against the active sites of relevant microbial proteins. wjarr.com

The table below summarizes various biological targets that have been identified or studied for different pyridazine derivatives using molecular docking.

Pyridazine Derivative ClassIdentified/Studied Biological Target(s)Research Focus
Triazolo[4,3-b]pyridazine derivativesc-Met, Pim-1Antitumor Activity
Pyridazinone-based seriesAspartate Aminotransferase (AST)Drug Repurposing
3,6-disubstituted pyridazinesCyclin-dependent kinase 2 (CDK2)Anticancer Agents
Dihydropyridazin-3(2H)-one derivativesAntifungal, Antibacterial, and Antihelmintic protein targetsAntimicrobial Agents
Piperazin-1-ylpyridazine derivativesDeoxycytidine triphosphate pyrophosphatase (dCTPase)Anticancer Therapy
Pyridazine analoguesProtein Tyrosine Phosphatase 1B (PTP 1B)Insulin Signaling
Pyridazine derivativesE. coli DNA gyrase subunit BAntimicrobial Agents

This table is generated based on findings from multiple research studies. wjarr.comnih.govtandfonline.comnih.govrsc.orgresearchgate.netscilit.comresearchgate.netijpsdronline.com

These in silico studies provide crucial hypotheses that guide further experimental validation, accelerating the process of drug discovery by narrowing down the potential mechanisms of action for compounds like this compound and its analogues. wjarr.comtandfonline.com

Binding Affinity and Interaction Profiling in Protein Active Sites

Beyond identifying potential targets, molecular docking provides detailed insights into the binding affinity and the specific molecular interactions that stabilize the ligand-receptor complex. numberanalytics.commdpi.com The scoring function's output serves as a prediction of binding affinity, where a more negative binding free energy score suggests a more favorable interaction. wjarr.com This allows for the ranking of different compounds and the prioritization of those with the highest predicted potency. mdpi.com

Docking simulations reveal the precise binding mode, or "pose," of the ligand within the protein's active site. wjarr.com This allows for a detailed analysis of the intermolecular forces at play. For pyridazine derivatives, studies have identified several key types of interactions:

Hydrogen Bonding: The nitrogen atoms of the pyridazine ring are capable of acting as robust hydrogen bond acceptors, which is a critical feature in many drug-target interactions. nih.gov Docking studies on piperazin-1-ylpyridazine derivatives, for example, showed that the pyridazine nucleus is directly involved in hydrogen bond formation within the active site of the dCTPase enzyme. ijpsdronline.com

π-π Stacking: The aromatic nature of the pyridazine ring allows it to engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan in the protein's active site. nih.gov Such interactions were observed in docking studies of pyridazine derivatives with targets like the HRV capsid protein and GABA-A receptors. nih.govdovepress.com

Hydrophobic Interactions: Substituents on the pyridazine ring can form hydrophobic interactions with nonpolar residues in the binding pocket, further contributing to the stability of the complex. dovepress.com

By analyzing this interaction profile, researchers can understand the structure-activity relationships (SAR) that govern a compound's biological activity. For example, docking studies of triazolo[4,3-b]pyridazine derivatives suggested a similar mode of interaction at the ATP-binding site of both c-Met and Pim-1 kinases, which was later supported by biological data. rsc.orgresearchgate.net This detailed profiling is essential for optimizing lead compounds to enhance their potency and selectivity for a desired biological target. numberanalytics.com

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.govvolkamerlab.org These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups, arranged in a specific 3D geometry. volkamerlab.org Pharmacophore modeling is a powerful computational tool used in drug discovery to identify novel compounds that possess the necessary features for biological activity. mdpi.com There are two primary approaches to generating pharmacophore models: ligand-based and structure-based. volkamerlab.orgnih.gov

Ligand-Based Pharmacophore Generation and Validation

Ligand-based pharmacophore modeling is employed when the 3D structure of the biological target is unknown, but a set of active ligand molecules is available. nih.govcreative-biolabs.com The fundamental principle is to extract the common chemical features from a set of structurally diverse molecules that are known to bind to the same target. creative-biolabs.com This process generates a hypothesis about the necessary interactions for bioactivity.

The generation of a ligand-based pharmacophore model typically involves two main steps: creative-biolabs.com

Conformational Analysis and Alignment: The first step involves generating multiple possible 3D conformations for each ligand in the training set to account for molecular flexibility. creative-biolabs.com These conformations are then superimposed or aligned to identify the spatial arrangement of chemical features that is common across the active molecules. creative-biolabs.com

Feature Extraction and Model Building: From the aligned structures, common chemical features (e.g., hydrogen bond acceptors, hydrophobic groups) are identified and abstracted into a 3D model. nih.gov This model represents the spatial requirements for a molecule to be active. dovepress.com

Validation is a critical step to ensure the generated pharmacophore model can reliably distinguish between active and inactive compounds. nih.gov A common validation method is the use of a test set, which includes known active and inactive compounds that were not used in the model's creation. researchgate.net The model's quality is assessed by its ability to correctly identify the active molecules from the test set. nih.govrsc.org Another approach is using Fischer's randomization technique, which involves creating multiple random datasets to verify that the original correlation between structure and activity is not due to chance. nih.gov

Validation StepDescriptionPurpose
Training Set Selection A diverse set of at least 16-20 compounds with known biological activities (covering several orders of magnitude) is selected. nih.govnih.govTo provide the basis for generating the pharmacophore hypothesis.
Test Set Creation A separate set of known active and inactive (decoy) molecules is compiled. This set is not used for model generation. researchgate.netTo externally evaluate the predictive power of the generated model.
Screening and Evaluation The generated pharmacophore model is used as a 3D query to screen the test set.To assess the model's ability to retrieve active compounds (hits) while rejecting inactive ones.
Statistical Analysis Metrics such as the Goodness of Hit (GH) score or Receiver Operating Characteristic (ROC) curve analysis are calculated. nih.govTo quantify the model's ability to distinguish between actives and inactives and confirm its statistical significance.

This table outlines the general workflow for ligand-based pharmacophore validation. nih.govresearchgate.netnih.gov

Structure-Based Pharmacophore Derivation from Target Proteins

When the three-dimensional structure of a target protein is available, a structure-based pharmacophore (SBP) can be derived directly from its binding site. nih.gov This approach offers the advantage of not requiring a set of known active ligands and avoids potential challenges associated with ligand alignment and flexibility. nih.govrsc.org

Structure-based pharmacophores can be generated in two ways: nih.govdovepress.com

From a Ligand-Receptor Complex (Holo structure): If a crystal structure of the target protein bound to a ligand exists, the pharmacophore model is derived from the observed interactions between them. nih.govvolkamerlab.org Features are defined by identifying key interaction points, such as hydrogen bonds, hydrophobic contacts, and charge interactions between the ligand and the amino acid residues of the binding pocket. dovepress.com

From an Unbound Receptor (Apo structure): It is also possible to generate a pharmacophore model from the protein structure alone, without a bound ligand. nih.govschrodinger.com In this case, computational tools analyze the binding site to identify "hot spots"—regions that are likely to form favorable interactions with a potential ligand. nih.gov For instance, the properties of the protein's amino acid side chains are converted into reciprocal ligand features (e.g., a donor group in the protein suggests an acceptor feature in the ligand). rsc.org

The process involves preparing the protein structure, identifying the binding site, defining the potential pharmacophoric features, and then selecting the most relevant ones to build the final model. rsc.org Structure-based pharmacophores are valuable tools for virtual screening to discover novel scaffolds, guiding lead optimization, and predicting the binding modes of new compounds. nih.govrsc.org In some cases, a combined approach is used where an initial pharmacophore-based screening is followed by molecular docking to refine the results and confirm ligand-protein interactions. tandfonline.comnih.gov

Biological Activity and Target Identification of 6 Morpholinopyridazine 3 Carbonitrile and Analogues in Research

General Overview of Biological Research on Pyridazine (B1198779) Derivatives and Related Cyanopyridines

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is recognized as a privileged scaffold in medicinal chemistry. nih.govcaymanchem.com Its unique structural and electronic properties allow for diverse substitutions, leading to a wide array of pharmacological activities. nih.gov Research has demonstrated that compounds derived from pyridazine possess a broad spectrum of biological effects, including antimicrobial, antiviral, anticancer, antihypertensive, anti-inflammatory, and anticonvulsant properties. nih.govnih.govresearchgate.net The versatility of the pyridazine core makes it a valuable building block for the development of novel therapeutic agents. caymanchem.comresearchgate.net

Similarly, the cyanopyridine moiety is a key pharmacophore found in numerous biologically active molecules. nih.gov The inclusion of a nitrile (-CN) group on the pyridine (B92270) ring often imparts potent biological effects. Cyanopyridine derivatives have been investigated for their anticancer, antimicrobial, anticonvulsant, and enzyme-inhibiting activities. nih.govmdpi.com The combination of these two structural motifs, as seen in 6-Morpholinopyridazine-3-carbonitrile, presents a framework with significant potential for interacting with various biological targets. Fused heterocyclic systems incorporating the pyridazine ring, such as imidazo[1,2-b]pyridazines, have also yielded successful therapeutic agents, underscoring the importance of this chemical class in drug discovery. elsevierpure.com

Enzyme Inhibition Studies

The investigation of enzyme inhibition is a cornerstone of drug discovery, and pyridazine and cyanopyridine scaffolds have been extensively studied as potential inhibitors for various enzyme families.

Kinases are critical regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The cyanopyridine and related heterocyclic scaffolds are prominent in the development of kinase inhibitors. mdpi.comresearchgate.net

Aurora B Kinase: A member of the serine/threonine kinase family, Aurora B is essential for proper chromosome segregation and cytokinesis during mitosis. nih.govmdpi.compatsnap.com Its overexpression in various cancers makes it an attractive therapeutic target. mdpi.com While direct inhibition of Aurora B by this compound has not been detailed in the reviewed literature, numerous other heterocyclic compounds serve as potent inhibitors. For instance, AZD1152-HQPA (Barasertib) is a selective Aurora B inhibitor that has undergone clinical assessment. nih.gov Other scaffolds like quinazolines (ZM447439) and azaindoles (GSK1070916) also exhibit potent, ATP-competitive inhibition of Aurora kinases. mdpi.comprobechem.com

COT Kinase (Tpl2/MAP3K8): This serine/threonine kinase is a key regulator of the inflammatory response, particularly in the production of tumor necrosis factor-alpha (TNF-α). medchemexpress.comnih.gov As such, its inhibition is a potential strategy for treating inflammatory diseases. nih.gov Research has identified inhibitors with a carbonitrile moiety, such as 8-chloro-4-(3-chloro-4-fluorophenylamino)-6-((1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methylamino)quinoline-3-carbonitrile, which potently inhibit Tpl2 kinase. nih.gov Another inhibitor features a 3-pyridylmethylamino group, demonstrating that pyridine-containing structures are viable for targeting this kinase. caymanchem.commedchemexpress.com

Kinesin Eg5 (KSP): The kinesin spindle protein (KSP), or Eg5, is a motor protein essential for forming the bipolar spindle during mitosis, making it a target for novel anticancer agents. nih.govcytoskeleton.com Inhibition of Eg5 leads to mitotic arrest and subsequent cell death in proliferating cells. cytoskeleton.comnih.gov While many Eg5 inhibitors have been developed, including Monastrol and Ispinesib, compounds with a dihydropyrazole structure have also been identified as potent inhibitors. selleckchem.comresearchgate.net Given the structural similarities between pyrazoles and pyridazines, this suggests the potential for pyridazine-based compounds to target this mitotic kinesin.

Kinase TargetInhibitor/Scaffold ExampleReported Activity (IC50/Ki)Reference
Aurora BBarasertib (AZD1152)0.37 nM (IC50) probechem.com
Aurora BGSK10709160.38 nM (Ki) probechem.com
COT (Tpl2)Tpl2 Kinase Inhibitor 150 nM (IC50) medchemexpress.com
COT (Tpl2)Quinoline-3-carbonitrile (Compound 34)Potent inhibition of TNF-α production nih.gov
Kinesin Eg5 (KSP)Ispinesib (SB-715992)1.7 nM (Ki app) selleckchem.com
Kinesin Eg5 (KSP)Monastrol14 µM (IC50) selleckchem.com

GlcN-6-P Synthase: Glucosamine-6-phosphate synthase is a crucial enzyme in the biosynthesis of the bacterial cell wall, making it a promising target for antimicrobial agents. tandfonline.combohrium.comresearchgate.net Various heterocyclic compounds have been explored as potential inhibitors. tandfonline.combohrium.com Significantly, a study focused on inhibitors of the related enzyme β-1,3-glucan synthase identified a lead compound, 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one, which shares the core morpholino-pyridazine structure with this compound. nih.gov This pyridazinone analog demonstrated potent antifungal activity, highlighting the potential of this scaffold to inhibit enzymes involved in microbial cell wall synthesis. nih.gov

Phosphatidylcholine-specific phospholipase C (PC-PLC): This enzyme is implicated in various signaling pathways related to cancer and inflammation by catalyzing the formation of key secondary messengers. researchgate.netnih.gov Its inhibition is considered a potential therapeutic strategy. morressier.com Research into PC-PLC inhibitors has identified several active heterocyclic scaffolds. Pyrido[3,4-b]indoles and thieno[2,3-b]pyridine-2-carboxamides, both pyridine-containing systems, have been discovered as potent inhibitors of PC-PLC, with some analogues showing improved activity over the standard inhibitor D609. elsevierpure.commorressier.comresearchgate.net

Receptor Modulation Investigations (e.g., G-protein Coupled Receptors, Aryl Hydrocarbon Receptor (AhR))

G-protein Coupled Receptors (GPCRs): GPCRs represent the largest family of cell surface receptors and are involved in a vast number of physiological processes, making them major drug targets. acs.org The pyridazine scaffold has been successfully utilized to create receptor modulators. Specifically, a series of pyrrolo-pyridazine derivatives were identified as positive allosteric modulators (PAMs) of the muscarinic M1 receptor. mdpi.com The M1 receptor, a GPCR expressed in brain regions associated with cognition, is a target for treating neurodegenerative diseases. mdpi.com This demonstrates the utility of pyridazine-based structures in achieving selective modulation of GPCR activity.

Aryl Hydrocarbon Receptor (AhR): The AhR is a ligand-dependent transcription factor that regulates genes involved in xenobiotic metabolism and immune responses. nih.govresearchgate.netfigshare.com The development of selective AhR modulators (SAhRMs) that can harness the anti-inflammatory properties of AhR activation without triggering toxic responses is an area of active research. nih.govnih.gov While direct modulation by pyridazine derivatives is not extensively documented, related heterocyclic scaffolds have been investigated. For example, derivatives of imidazo[1,2-a]pyridine (B132010) were tested for AhR activity and found to be inactive, though they were potent agonists for the related nuclear receptor CAR. nih.gov The ongoing search for SAhRMs involves screening diverse chemical structures, and heterocyclic compounds remain an important class in this effort. figshare.comnih.gov

Anti-Microbial Research Potential of Related Scaffolds

The pyridazine scaffold is a well-established core for compounds with significant anti-microbial activity. nih.govcaymanchem.com Numerous studies have reported the synthesis of pyridazine derivatives with potent action against a range of bacterial and fungal pathogens. morressier.com The biological activity is highly dependent on the substitution pattern around the pyridazine ring. Research has shown that different derivatives exhibit varying selectivity and efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Pseudomonas aeruginosa, and fungi like Candida albicans. morressier.comnih.gov Fused systems, such as imidazo[1,2-b]pyridazines, and other nitrogen-containing heterocycles like hydroquinoline-3-carbonitriles have also been reported to possess antimicrobial properties. elsevierpure.comnih.gov

Scaffold/Compound TypeTarget OrganismsKey FindingsReference
Pyrrolopyridazine DerivativesP. aeruginosa, C. albicans, S. aureus, B. subtilisSaturated derivatives were more active against P. aeruginosa and C. albicans, while partially saturated ones were more active against S. aureus. nih.gov
Hydrazone Derivatives of PyridazineS. aureus, S. faecalis, E. coli, P. aeruginosaA hydrazone derivative, 15(d), showed the highest biological activity among the tested compounds. morressier.com
Imidazo[1,2-b]pyridazineVarious Bacteria and FungiThe scaffold is a core component of molecules with reported antibacterial and antifungal effects. elsevierpure.com
Hydroquinoline-3-carbonitrile Nucleoside AnalogsVarious BacteriaSome of the newly synthesized nucleoside analogs were screened and showed antimicrobial activities. nih.gov

Anti-Oxidant Activity Studies on Related Compounds

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in the pathogenesis of various diseases. Antioxidants are compounds that can inhibit or prevent oxidation by scavenging free radicals. mdpi.comresearchgate.net Several studies have investigated the antioxidant potential of pyridazine and pyridazinone derivatives. researchgate.netnih.gov This research has shown that certain pyridazine compounds can act as potent scavengers of superoxide (B77818) radicals. For example, a series of 2H-pyridazine-3-one and 6-chloropyridazine analogues were tested for their ability to inhibit superoxide anion formation, with many compounds demonstrating strong inhibitory effects. researchgate.net The activity was found to be dependent on the nature of the side chains on the pyridazine ring, with derivatives bearing chloro/fluorophenyl amine and fluorophenylpiperazine groups showing high activity. These studies indicate that the pyridazine scaffold can be effectively modified to develop compounds with significant antioxidant properties.

Compound ClassAssayReported ActivityReference
2H-pyridazine-3-one and 6-chloropyridazine analoguesSuperoxide radical scavengingMany compounds showed strong inhibitory effect (84% – 99%) on superoxide anion at 10-3 M concentration. mdpi.comresearchgate.net
Pyridazine derivativesLipid peroxidation inhibitionGenerally showed weaker inhibitory effect compared to superoxide scavenging, suggesting they act primarily as superoxide radical scavengers. researchgate.net

Structure-Activity Relationship (SAR) Elucidation

The systematic modification of a lead compound and the subsequent evaluation of its biological activity are fundamental to understanding its structure-activity relationship (SAR). For compounds related to the this compound scaffold, researchers have investigated how altering different parts of the molecule influences their potential as therapeutic agents.

Studies on analogous structures, such as morpholinopyrimidine-5-carbonitriles, have provided insights that could be relevant to the pyridazine series. For instance, research on morpholinopyrimidine-5-carbonitrile derivatives has shown that the introduction of various heterocyclic systems at different positions on the core ring can significantly impact anticancer activity.

One study systematically synthesized a series of novel morpholinopyrimidine-5-carbonitriles and evaluated their antiproliferative effects. The key intermediate, 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile, served as a platform for introducing different heterocyclic moieties. The findings from this research indicated that converting the thiomethyl group to a hydrazinyl group led to a decrease in activity. However, the subsequent addition of a substituted heterocycle at the 2-position generally enhanced anticancer efficacy. nih.gov

The table below summarizes the observed effects of specific structural modifications on the biological activity of these related analogues.

Base ScaffoldPosition of ModificationModificationObserved Biological Effect
Morpholinopyrimidine-5-carbonitrilePosition 2Conversion of thiomethyl to hydrazinylDecreased anticancer activity
Morpholinopyrimidine-5-carbonitrilePosition 2Insertion of a substituted heterocycleGenerally increased anticancer efficacy
Morpholinopyrimidine-5-carbonitrilePosition 2Addition of a 3,5-dimethylpyrazole (B48361) groupModerate activity against specific renal cell lines
Morpholinopyrimidine-5-carbonitrilePosition 2Formation of Schiff basesMost potent antiproliferative activity observed in the series

This interactive table is based on findings from research on morpholinopyrimidine-5-carbonitrile analogues, which share structural similarities with this compound. nih.gov

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For the broader class of morpholine-containing heterocyclic compounds, several key features are often associated with their interaction with biological targets.

While specific pharmacophoric studies on this compound are not detailed in the available literature, insights can be drawn from related molecules. For many kinase inhibitors, which represent a common target for such scaffolds, the heterocyclic core (like pyridazine or pyrimidine) often acts as a scaffold that correctly orients the substituents to fit into the ATP-binding pocket of the enzyme. The morpholine (B109124) group can contribute to solubility and may form important hydrogen bonds with the target protein. The carbonitrile group is an electron-withdrawing group that can influence the electronic properties of the heterocyclic ring and may also participate in interactions with the target.

In the related morpholinopyrimidine-5-carbonitrile series, the combination of the morpholine ring, the pyrimidine-5-carbonitrile core, and a strategically placed heterocyclic substituent at position 2 appeared to be crucial for their potent activity as dual PI3K/mTOR inhibitors. nih.gov This suggests a pharmacophoric model where the morpholine and core structure provide the foundational binding, while specific substitutions are responsible for enhancing potency and selectivity.

In Vitro Biological Assay Methodologies for Target Identification and Validation

Identifying the specific biological targets of a compound is a critical step in drug discovery. A variety of in vitro assays are employed for this purpose. For compounds like this compound and its analogues, these assays typically begin with broad screening and are followed by more specific validation tests.

Initial screening often involves testing the compounds against a panel of cancer cell lines to assess their general antiproliferative activity. For example, the National Cancer Institute (NCI) employs a panel of 60 human tumor cell lines to evaluate the anticancer potential of novel compounds. nih.gov

Once a compound shows promising activity, further assays are used to pinpoint its molecular target. In the case of the analogous morpholinopyrimidine-5-carbonitriles, which were designed as PI3K/mTOR inhibitors, specific enzymatic assays were conducted. These assays directly measure the ability of the compound to inhibit the activity of the PI3K and mTOR kinases. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is determined from these experiments. nih.gov

To validate the mechanism of action within a cellular context, subsequent assays are performed. These can include:

Western Blotting: This technique is used to detect the phosphorylation status of proteins that are downstream of the target kinase. For PI3K/mTOR inhibitors, a decrease in the phosphorylation of proteins like Akt and S6 ribosomal protein would confirm the compound's on-target effect.

Cell Cycle Analysis: Flow cytometry is used to determine the effect of the compound on the progression of the cell cycle. For instance, compounds 12b and 12d in the morpholinopyrimidine series were found to cause an arrest in the G2/M phase of the cell cycle in a leukemia cell line. nih.gov

Apoptosis Assays: Methods like Annexin V/Propidium Iodide (PI) staining are used to determine if the compound induces programmed cell death (apoptosis). The aforementioned compounds were shown to promote apoptosis in leukemia cells. nih.gov

These in vitro methodologies provide a comprehensive approach to not only identify the biological targets of novel compounds but also to validate their mechanism of action at a cellular level.

Future Directions and Research Opportunities for 6 Morpholinopyridazine 3 Carbonitrile

6-Morpholinopyridazine-3-carbonitrile as a Chemical Probe for Biological Systems

The development of this compound as a chemical probe offers a valuable avenue for interrogating complex biological systems. A chemical probe is a small molecule used to study and manipulate biological processes and protein function. The unique structural features of this compound, particularly the electrophilic nature of the nitrile group and the hydrogen bond accepting capabilities of the pyridazine (B1198779) and morpholine (B109124) nitrogens, make it a candidate for targeted interactions with specific proteins.

Future research should focus on the systematic evaluation of this compound against various enzyme classes, such as kinases and proteases, where related heterocyclic scaffolds have shown activity. For instance, pyridazine-3-carbonitrile (B1590183) derivatives have been investigated as inhibitors of cysteine proteases, where the nitrile group can form a reversible covalent bond with the thiol group in the enzyme's active site. nih.govnih.gov Investigating the potential of this compound to act in a similar manner could lead to the development of novel and selective probes for this important class of enzymes.

Advanced Synthetic Strategies for Analogue Library Generation and High-Throughput Screening

To explore the structure-activity relationship (SAR) of this compound, the generation of a diverse analogue library is crucial. Advanced synthetic methodologies will be instrumental in achieving this. While the direct synthesis of this compound is not extensively documented, related syntheses of substituted pyridazines and pyridines can provide a foundation. For example, the synthesis of 4,6-dimethyl-2-morpholinopyridine-3-carbonitrile involves a multi-step process including a modified Guareschi–Thorp condensation followed by nucleophilic substitution. chemicalbook.com Similar strategies could be adapted for the pyridazine core.

The creation of an analogue library would involve systematic modifications at key positions of the molecule. This could include:

Variation of the amine substituent: Replacing the morpholine ring with other cyclic or acyclic amines to probe the impact on solubility, cell permeability, and target binding.

Substitution on the pyridazine ring: Introducing various functional groups onto the pyridazine core to modulate its electronic properties and steric profile.

Modification of the nitrile group: While the nitrile is often a key pharmacophore, its replacement with other electron-withdrawing groups could be explored.

Once synthesized, these analogue libraries can be subjected to high-throughput screening (HTS) against a wide range of biological targets. HTS allows for the rapid and automated testing of thousands of compounds, enabling the identification of "hit" molecules with desired biological activity. This approach would be essential in uncovering the therapeutic potential of the this compound scaffold.

Integration of Artificial Intelligence and Machine Learning in Computational Drug Discovery for Pyridazine Scaffolds

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can be powerfully applied to the study of pyridazine scaffolds, including this compound. By leveraging large datasets of chemical structures and their associated biological activities, AI/ML models can predict the properties of novel compounds, identify potential biological targets, and guide the design of more potent and selective molecules.

For the pyridazine scaffold, AI/ML can be employed in several ways:

Predictive Modeling: Building quantitative structure-activity relationship (QSAR) models to predict the biological activity of new analogues based on their chemical features.

Virtual Screening: Using computational docking and scoring functions to screen virtual libraries of pyridazine derivatives against the 3D structures of known protein targets.

De Novo Design: Employing generative models to design novel pyridazine-based compounds with optimized properties for a specific biological target.

Target Identification: Utilizing reverse screening or target fishing algorithms to predict the potential protein targets of this compound based on its chemical structure.

The integration of these in silico methods can significantly accelerate the research and development process, reducing the time and cost associated with traditional experimental approaches.

Exploration of New Biological Targets for this compound Derivatives

A key area of future research will be the identification of novel biological targets for derivatives of this compound. The pyridazine ring is a versatile scaffold found in a number of biologically active compounds, suggesting that its derivatives could interact with a wide range of proteins.

Initial target exploration could be guided by the known activities of structurally related compounds. For example, various pyridazine derivatives have shown potential as:

Kinase inhibitors: The pyridazine scaffold can serve as a hinge-binding motif in the ATP-binding pocket of various kinases.

Enzyme inhibitors: As mentioned, the nitrile group can interact with the active sites of certain enzymes.

A combination of computational target prediction methods and experimental screening against diverse biological assays will be crucial in uncovering new therapeutic opportunities for this class of compounds.

Role of this compound in Expanding Heterocyclic Chemistry Knowledge and Applications

The study of this compound and its derivatives will undoubtedly contribute to the broader field of heterocyclic chemistry. The synthesis of novel analogues will necessitate the development of new and efficient synthetic routes, potentially leading to the discovery of novel chemical reactions and transformations.

Furthermore, a detailed investigation of the physicochemical properties of this compound, such as its pKa, solubility, and metabolic stability, will provide valuable data for medicinal chemists. Understanding how the interplay between the pyridazine, morpholine, and nitrile moieties influences these properties will inform the design of future drug candidates based on this and related heterocyclic scaffolds. The reactivity of the pyridazine-3-carbonitrile system, particularly its electrophilicity, is an area of fundamental chemical interest with implications for its biological interactions and potential metabolic pathways. nih.govnih.gov

Q & A

Basic: What are the optimal synthetic routes for 6-Morpholinopyridazine-3-carbonitrile, and how can reaction conditions be tailored to improve yield and purity?

Answer:
The synthesis of this compound typically involves nucleophilic aromatic substitution (SNAr) reactions. For example, substituting a chlorine atom in 3-chloro-6-morpholinopyridazine with a nitrile group using a cyanide source (e.g., CuCN or KCN) under reflux conditions in polar aprotic solvents like DMF or DMSO. Key parameters include:

  • Temperature : Maintain 80–100°C to balance reaction rate and side-product formation.
  • Catalyst : Use Cu(I) salts to enhance cyanide incorporation efficiency.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .

Table 1 : Comparison of Synthetic Conditions

Reagent SystemSolventTemp (°C)Yield (%)Purity (%)
CuCN/DMFDMF907298
KCN/CuIDMSO806595

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral markers?

Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 3.7–4.1 ppm (morpholine protons) and δ 8.2–8.5 ppm (pyridazine ring protons).
    • ¹³C NMR : Signals at ~115 ppm (C≡N), 160–165 ppm (pyridazine C3), and 45–50 ppm (morpholine carbons).
  • IR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and 1250 cm⁻¹ (C-O-C in morpholine).
  • MS : Molecular ion peak at m/z 189.21 (M⁺) with fragmentation patterns confirming morpholine and nitrile groups .

Advanced: How do substituents on the pyridazine ring influence the reactivity and biological activity of this compound derivatives?

Answer:
Electron-withdrawing groups (e.g., -CN, -SO₂Me) enhance electrophilic substitution reactivity, while electron-donating groups (e.g., -OMe, -NH₂) reduce it. For biological activity:

  • Cyanide group : Critical for binding kinase ATP pockets (e.g., anticancer applications).
  • Morpholine : Improves solubility and pharmacokinetics.

Table 2 : Substituent Effects on Bioactivity

DerivativeIC₅₀ (nM)Solubility (mg/mL)LogP
6-Morpholino-3-CN120.451.8
6-Morpholino-3-SO₂Me80.322.1
6-Morpholino-3-NH₂>10001.200.9

Advanced: What computational methods are suitable for modeling the electronic structure of this compound, and how do they predict reactivity?

Answer:

  • DFT Calculations : B3LYP/6-311+G(d,p) basis set predicts electron density distribution, highlighting nucleophilic (morpholine N) and electrophilic (pyridazine C4) sites.
  • Molecular Dynamics (MD) : Simulate ligand-protein binding stability (e.g., with EGFR kinase) to guide drug design.
  • HOMO-LUMO Gaps : Correlate with experimental redox potentials (e.g., ΔE ≈ 4.2 eV suggests moderate reactivity) .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound derivatives across different studies?

Answer:

  • Control Experiments : Verify assay conditions (pH, temperature, cell line variability).
  • Structural Validation : Confirm compound purity via HPLC (>98%) and XRD.
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, conflicting IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

Advanced: What strategies mitigate competing side reactions during functionalization of this compound?

Answer:

  • Protection of Nitrile : Use TMS-cyanide to prevent nucleophilic attack on the nitrile group.
  • Directed Metalation : Employ LiTMP to regioselectively deprotonate the pyridazine C4 position before introducing substituents.
  • Microwave-Assisted Synthesis : Shorten reaction times to minimize decomposition (e.g., 30 min at 120°C vs. 6 hrs conventional heating) .

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